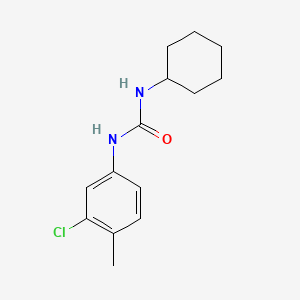

![molecular formula C22H26N4O2 B5654519 2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5654519.png)

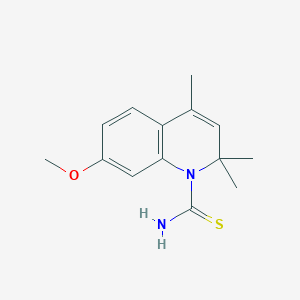

2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

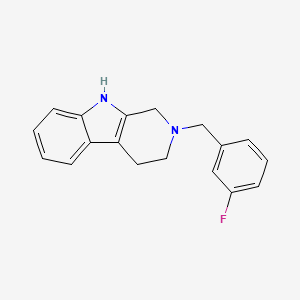

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including those similar to the compound , typically involves intramolecular spirocyclization of 4-substituted pyridines. This process is facilitated by the in situ activation of the pyridine ring, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, utilizing catalysts such as Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Other methods include the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor to introduce various substituents at specific positions on the molecule (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one and related compounds have been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the presence of a spirocyclic framework that often adopts specific conformations conducive to particular chemical reactivities and interactions (Islam et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives is influenced by their functional groups and molecular structure. These compounds can undergo various reactions, including aminomethylation, to produce new derivatives with diverse functionalities. The reaction conditions, such as the presence of catalysts and the choice of reactants, play a crucial role in determining the products and their yields (Khrustaleva et al., 2018).

Physical Properties Analysis

The physical properties of 3,9-diazaspiro[5.5]undecanes, including solubility, melting points, and crystalline structure, are closely tied to their molecular arrangement and the presence of functional groups. X-ray diffraction analysis has been used to study the crystalline structures of these compounds, revealing the influence of molecular packing on their physical characteristics (Zhou et al., 2001).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are defined by their reactivity towards various chemical reagents. Their ability to form complexes with metals, undergo nucleophilic substitutions, and participate in cycloaddition reactions exemplifies their chemical versatility. This versatility is a function of the spirocyclic structure and the electronic characteristics of the substituents present on the molecule (Cordes et al., 2013).

Propriétés

IUPAC Name |

2-ethyl-4-phenyl-9-(pyrazine-2-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-2-25-16-22(14-18(20(25)27)17-6-4-3-5-7-17)8-12-26(13-9-22)21(28)19-15-23-10-11-24-19/h3-7,10-11,15,18H,2,8-9,12-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPGBVDGQJGIHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCN(CC2)C(=O)C3=NC=CN=C3)CC(C1=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(4-methylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5654457.png)

![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)

![2-(butylthio)-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B5654494.png)

![5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5654536.png)

![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)